molecular formula C15H12BrN3O B2763022 5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine CAS No. 2380058-84-2

5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine

Cat. No. B2763022
CAS RN: 2380058-84-2
M. Wt: 330.185
InChI Key: TZMAQKWHUQIGJU-UHFFFAOYSA-N
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Description

5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine is a chemical compound with the molecular formula C15H12BrN3O and a molecular weight of 330.185. It is a solid substance and is often used as a building block in organic synthesis .


Molecular Structure Analysis

The Br and N atoms substituted to the pyrimidine ring are coplanar with the ring . The methyl C atom lies 0.100 Å from this plane with a dihedral angle between the pyrimidine ring and the methyl-amine group of 4.5° .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 254.09 . The InChI code for this compound is 1S/C9H8BrN3O/c10-7-4-11-9 (12-5-7)13-6-8-2-1-3-14-8/h1-5H,6H2, (H,11,12,13) .

Safety And Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-14-8-18-15(19-9-14)17-7-11-1-3-12(4-2-11)13-5-6-20-10-13/h1-6,8-10H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMAQKWHUQIGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(C=N2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine

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